![molecular formula C13H17NO B7499917 N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7499917.png)
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide, also known as BMS-986177, is a small molecule drug that is currently under development by Bristol-Myers Squibb for the treatment of various diseases. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Mechanism of Action
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide works by selectively binding to androgen receptors in the body, which leads to the activation of specific genes involved in the regulation of muscle growth, bone density, and other physiological processes. Unlike traditional androgenic steroids, SARMs like N-[(2-methylphenyl)methyl]cyclobutanecarboxamide have a higher degree of selectivity and are less likely to cause side effects such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include an increase in muscle mass and strength, an improvement in bone density, and a reduction in body fat. Additionally, this compound has been shown to have a positive effect on insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(2-methylphenyl)methyl]cyclobutanecarboxamide in lab experiments is its high degree of selectivity for androgen receptors, which makes it a useful tool for studying the role of androgens in various physiological processes. However, like any experimental drug, there are limitations to its use, including the need for careful dosing and monitoring to avoid potential side effects.
Future Directions
There are several potential future directions for the research and development of N-[(2-methylphenyl)methyl]cyclobutanecarboxamide. These include further studies to elucidate its mechanism of action and potential therapeutic applications, as well as the development of more potent and selective SARMs with fewer side effects. Additionally, there is ongoing research into the use of SARMs like N-[(2-methylphenyl)methyl]cyclobutanecarboxamide for the treatment of various diseases, including cancer cachexia and age-related muscle loss.
Synthesis Methods
The synthesis of N-[(2-methylphenyl)methyl]cyclobutanecarboxamide involves several steps, including the reaction of cyclobutanecarboxylic acid with 2-methylbenzylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the reduced intermediate with cyclobutanecarboxylic acid chloride.
Scientific Research Applications
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to have potent and selective androgen receptor modulating activity, which makes it a promising candidate for the treatment of various diseases, including muscle wasting, osteoporosis, and androgen deficiency syndromes.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-2-3-6-12(10)9-14-13(15)11-7-4-8-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZROZYLRDQKQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.